Protein-Error Resistance: Miramistin Retains Antimicrobial Efficacy Under 3% Albumin Challenge Where PHMB and Chlorhexidine Require Prolonged Exposure
In a direct head-to-head in vitro study using a quantitative suspension method (based on DIN EN 13727) against S. aureus, P. aeruginosa, E. coli, E. faecium, and C. albicans, miramistin (MST) and cetylpyridinium chloride (CPC) demonstrated non-inferiority to established wound antiseptics octenidine (OCT) and povidone-iodine (PVP-I). Critically, both MST and CPC showed no significant 'protein error' under challenging conditions (3% bovine albumin), whereas PHMB and chlorhexidine (CHX) required up to 10 minutes of prolonged exposure to achieve comparable microbial reduction; OCT and PVP-I achieved significant reduction within 0.5 minutes regardless of protein challenge (p < 0.01) [1]. MST required up to 3 minutes to achieve the same microbial reduction level as OCT achieved at 0.5 minutes [1].
| Evidence Dimension | Time to achieve significant microbial reduction under 3% albumin protein challenge |
|---|---|
| Target Compound Data | Miramistin (MST): up to 3 minutes; no significant protein error observed |
| Comparator Or Baseline | Octenidine (OCT) and PVP-I: ≤0.5 min (p < 0.01); PHMB and CHX: up to 10 min for comparable reduction |
| Quantified Difference | MST achieves effective reduction 3.3-fold faster than PHMB/CHX under protein challenge; OCT is 6-fold faster than MST at initial time point |
| Conditions | In vitro quantitative suspension method (DIN EN 13727); 0.3% and 3% bovine albumin challenge; S. aureus, P. aeruginosa, E. coli, E. faecium, C. albicans |
Why This Matters
For procurement in wound care and surgical antisepsis, miramistin's resistance to protein error ensures reliable efficacy in protein-rich exudate environments where chlorhexidine and PHMB performance degrades, directly impacting clinical infection control outcomes.
- [1] Rembe JD, Thompson VD, Stuermer EK. Antimicrobials cetylpyridinium-chloride and miramistin demonstrate non-inferiority and no 'protein-error' compared to established wound care antiseptics in vitro. AIMS Microbiology. 2022;8(4):372–387. doi:10.3934/microbiol.2022026 View Source
